![molecular formula C19H17BrO7 B11045903 (2-Bromo-4,5-dimethoxyphenyl)[3-(7-methoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone](/img/structure/B11045903.png)
(2-Bromo-4,5-dimethoxyphenyl)[3-(7-methoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone
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Overview
Description
(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE is a complex organic compound that belongs to the class of bromophenols. This compound is characterized by the presence of bromine, methoxy groups, and an oxirane ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE typically involves multiple steps. One common method includes the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes, followed by the formation of the oxirane ring through epoxidation reactions . The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are crucial during industrial production to minimize the release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxyanisole
- 3,5-Dimethoxy-1-bromobenzene
- 2-Bromo-5-methoxy-1,3-dimethylbenzene
Uniqueness
What sets (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups, along with the oxirane ring, makes it a versatile molecule for various applications in research and industry.
Properties
Molecular Formula |
C19H17BrO7 |
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Molecular Weight |
437.2 g/mol |
IUPAC Name |
(2-bromo-4,5-dimethoxyphenyl)-[3-(7-methoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C19H17BrO7/c1-22-12-6-10(11(20)7-13(12)23-2)16(21)19-17(27-19)9-4-14(24-3)18-15(5-9)25-8-26-18/h4-7,17,19H,8H2,1-3H3 |
InChI Key |
DIANWQNLZSFANO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3C(O3)C(=O)C4=CC(=C(C=C4Br)OC)OC |
Origin of Product |
United States |
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